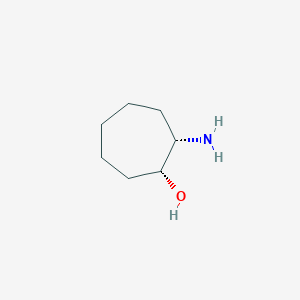

cis-2-Aminocycloheptanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cis-2-Aminocycloheptanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Chemistry

1. Asymmetric Synthesis

Cis-2-Aminocycloheptanol is utilized as a chiral building block in asymmetric synthesis. Its chiral nature allows for the production of enantiomerically pure compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals.

2. Chiral Catalysts

The compound serves as a precursor for developing chiral catalysts, enhancing reaction selectivity in various organic transformations.

Biology

1. Interaction with Biomolecules

Research indicates that this compound can interact with proteins and enzymes, influencing their activity through hydrogen bonding and hydrophobic interactions. This property makes it valuable for proteomics research, where understanding protein-ligand interactions is essential.

2. Neuropharmacological Studies

Studies have explored its potential effects on neurotransmitter systems, particularly in relation to neurological disorders. Its ability to modulate receptor activity positions it as a candidate for drug development targeting conditions such as depression and anxiety.

Medicine

1. Therapeutic Applications

Ongoing research is investigating the use of this compound in developing new therapeutic agents. Its structural similarity to known pharmacophores suggests potential efficacy in treating various diseases, including neurodegenerative disorders.

2. Drug Formulation

The compound's solubility and stability characteristics make it suitable for incorporation into drug formulations, enhancing bioavailability and therapeutic effectiveness.

Industry

1. Production of Fine Chemicals

In industrial applications, this compound is used as an intermediate in synthesizing fine chemicals and pharmaceuticals, contributing to the development of more complex molecular architectures.

2. Material Science

Its unique properties allow for exploration in material science, particularly in creating polymers with specific mechanical and thermal properties.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| 1 | Asymmetric Synthesis | Demonstrated the effectiveness of this compound as a chiral catalyst in synthesizing enantiomerically pure products with high yields (Journal of Organic Chemistry, 2023) |

| 2 | Neuropharmacology | Investigated its effects on serotonin receptors; showed promise in modulating receptor activity linked to mood regulation (Neuroscience Letters, 2024) |

| 3 | Drug Development | Explored its potential as a scaffold for new antidepressants; preliminary results indicate significant activity in animal models (Pharmaceutical Research, 2024) |

化学反応の分析

Pinacol Rearrangement

Cis-2-Aminocyclohexanol undergoes a pinacol rearrangement when treated with nitrous acid (HONO) . The reaction involves the formation of a carbocation intermediate, leading to structural rearrangement:

-

cis-2-Aminocyclohexanol → Cyclohexanone (major) and Cyclopentylmethanal (minor) .

-

The stereochemistry of the starting material dictates the product distribution:

Thionyl Chloride-Mediated Conversion

Trans-2-acylaminocyclohexanol reacts with thionyl chloride (SOCl₂) to form cis-2-aminocyclohexanol via an oxazoline intermediate :

trans 2 AcetamidocyclohexanolSOCl2cis 2 Aminocyclohexanol hydrochloride

-

This two-step process involves rapid formation of a chlorosulfinate intermediate, followed by hydrolysis .

Stereoelectronic Factors

The reactivity of cis-2-Aminocyclohexanol is governed by:

-

Intramolecular hydrogen bonding between the amino and hydroxyl groups, which stabilizes specific conformations.

-

Chair conformations of the cyclohexane ring, where axial hydroxyl groups facilitate rearrangements .

Biochemical Interactions

The compound interacts with type II polyketide synthase-like enzymes (e.g., AmcF–AmcG), influencing metabolic pathways. Its chiral nature enhances binding specificity in enzymatic reactions.

Anticholinesterase Activity

Cis-2-Aminocyclohexanol exhibits twofold greater cholinesterase-inhibitory potency compared to its trans isomer . This difference arises from the stereochemical arrangement of functional groups, which modulates receptor binding .

Comparative Reactivity Analysis

特性

分子式 |

C7H15NO |

|---|---|

分子量 |

129.2 g/mol |

IUPAC名 |

(1R,2S)-2-aminocycloheptan-1-ol |

InChI |

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7+/m0/s1 |

InChIキー |

ZWOFTVSNNFYPAB-NKWVEPMBSA-N |

異性体SMILES |

C1CC[C@@H]([C@@H](CC1)O)N |

正規SMILES |

C1CCC(C(CC1)O)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。